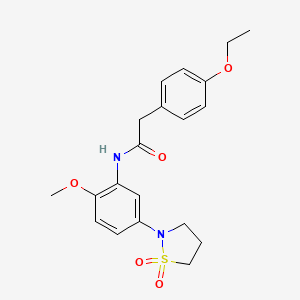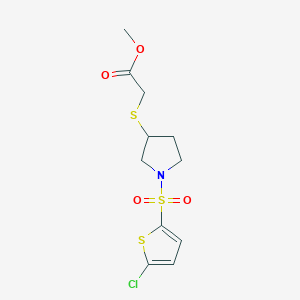
6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde in the presence of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atoms at the 6 and 8 positions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the benzoxazine ring can lead to the formation of dihydrobenzoxazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted benzoxazines.
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of dihydrobenzoxazine derivatives.
科学研究应用
6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit kinases or interact with G-protein coupled receptors (GPCRs), affecting various signaling pathways .
相似化合物的比较
Similar Compounds
- 6,8-Dibromo-2-(4-fluorophenyl)-4-methoxyquinoline
- 6,8-Dibromo-2-(4-fluorophenyl)quinolin-4(1H)-one
- 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one
Uniqueness
6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
6,8-dibromo-3-(4-fluorophenyl)-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2FNO/c15-10-5-9-7-18(8-19-14(9)13(16)6-10)12-3-1-11(17)2-4-12/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJRBBDPRGBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)OCN1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![(3Z)-1-benzyl-3-{[(2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2964779.png)









![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)

